Oxazole, 5-(4-methylphenyl)-2-phenyl-
CAS No.: 37009-57-7
Cat. No.: VC19672865
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37009-57-7 |
|---|---|
| Molecular Formula | C16H13NO |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 5-(4-methylphenyl)-2-phenyl-1,3-oxazole |
| Standard InChI | InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3 |
| Standard InChI Key | VRWPYZSVYGMQJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-(4-methylphenyl)-2-phenyloxazole is CHNO, with a molecular weight of 235.29 g/mol . The oxazole core consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. Substituents at positions 2 and 5 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The 4-methylphenyl group enhances lipophilicity, which is critical for biological membrane permeability, while the phenyl group at position 2 contributes to π-π stacking interactions in materials applications .
Comparative analysis with structurally related compounds, such as 2-methyl-4,5-diphenyloxazole (CHNO, MW 235.29) , highlights the role of substituent positioning in modulating properties. For instance, the para-methyl group on the phenyl ring at position 5 may reduce crystallinity compared to unsubstituted analogs, as observed in similar oxazole derivatives .
Synthetic Methodologies
Cyclocondensation of Hippuric Acid Derivatives
A widely employed strategy involves the cyclocondensation of hippuric acid derivatives with substituted benzaldehydes. In a representative procedure, hippuric acid (benzoylglycine) reacts with 4-methylbenzaldehyde in the presence of polyphosphoric acid (PPA) as a cyclizing agent . The reaction proceeds via the formation of a benzylidene intermediate, followed by intramolecular cyclization to yield the oxazole ring (Scheme 1). This method, adapted from the synthesis of 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-ones, achieves moderate yields (60–75%) and tolerates diverse substituents on the benzaldehyde component .
Scheme 1:
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Benzoylation of glycine: Glycine reacts with benzoyl chloride in alkaline medium to form hippuric acid.
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Cyclocondensation: Hippuric acid derivatives react with 4-methylbenzaldehyde in PPA at 90°C for 4 hours, yielding 5-(4-methylphenyl)-2-phenyloxazole .
Electrochemical Oxidative Cyclization
Recent advances in metal-free electrochemical synthesis offer an alternative route. N-Propargylbenzamides undergo oxidative intramolecular cyclization under electrochemical conditions to form oxazole derivatives . For example, N-(3-phenylprop-2-yn-1-yl)benzamide derivatives, when subjected to anodic oxidation in acetonitrile with nBuNBF as electrolyte, yield 2-phenyl-5-substituted oxazoles . Adapting this method to incorporate a 4-methylphenyl group at the propargyl position could provide direct access to the target compound with improved atom economy (up to 93% yield in analogous reactions) .
Silver-Catalyzed Ring-Opening and Cyclization
Physicochemical Properties
Spectral Characterization
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H NMR: The aromatic proton region (δ 7.2–8.0 ppm) typically displays multiplet signals corresponding to the phenyl and 4-methylphenyl groups. A singlet at δ 2.3–2.4 ppm integrates for the methyl group .
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C NMR: Key signals include the oxazole ring carbons (δ 150–160 ppm), aromatic carbons (δ 125–140 ppm), and the methyl carbon (δ 21–22 ppm) .
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HRMS: The molecular ion peak [M+H] is observed at m/z 236.0941 (calculated for CHNO: 236.0941) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds, such as 2-methyl-4,5-diphenyloxazole, reveals melting points in the range of 60–95°C, depending on substituent symmetry . The asymmetric substitution pattern of 5-(4-methylphenyl)-2-phenyloxazole likely reduces crystallinity, resulting in a lower melting point (~80–85°C) .
Solubility and LogP
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but is soluble in dichloromethane and dimethylformamide. Calculated LogP values (2.95–3.10) indicate moderate lipophilicity, comparable to 4-(p-tolyl)-5-phenyl-3-oxazoline derivatives .
Biological and Material Applications
Antioxidant Activity
Oxazole derivatives demonstrate significant radical scavenging activity. In DPPH assays, 4-benzylidene-2-phenyloxazol-5(4H)-one analogs exhibit IC values of 12–45 μM, correlating with electron-donating substituents . The 4-methylphenyl group in 5-(4-methylphenyl)-2-phenyloxazole may enhance antioxidant efficacy by stabilizing radical intermediates through hyperconjugation .
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